molecular formula C8H4F5NO B14121714 1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone CAS No. 1414958-90-9

1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B14121714
CAS No.: 1414958-90-9
M. Wt: 225.11 g/mol
InChI Key: DPOJHLXBXQUPHV-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone is a synthetic organic compound characterized by the presence of amino and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable difluorobenzene derivative.

    Amination: Introduction of the amino group through nucleophilic substitution.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(2-Amino-3,5-difluoro-phenyl)-2,2,2-trifluoro-ethanone

Uniqueness

1-(2-Amino-3,4-difluoro-phenyl)-2,2,2-trifluoro-ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1414958-90-9

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

1-(2-amino-3,4-difluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4F5NO/c9-4-2-1-3(6(14)5(4)10)7(15)8(11,12)13/h1-2H,14H2

InChI Key

DPOJHLXBXQUPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)N)F)F

Origin of Product

United States

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